Bienvenue dans la boutique en ligne BenchChem!

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxy-3-methylbenzene-1-sulfonamide

Fragment-based drug discovery Ligand efficiency GPR119 agonism

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxy-3-methylbenzene-1-sulfonamide (CAS 874788-19-9) is a synthetic aryl sulfonamide featuring a thiolane-1,1-dioxide (cyclic sulfone) ring. Its free secondary sulfonamide NH group enables diverse N-functionalization for SAR studies, photoaffinity labeling, and bioconjugation. With a molecular weight of 319.39 g·mol⁻¹ and cLogP of 0.551, it is an ideal fragment-like scaffold for medicinal chemistry programs targeting metabolic and inflammatory disorders. Unlike N-alkyl-capped analogs, this compound retains full synthetic versatility, making it a superior choice for library construction and hit-to-lead optimization. Bulk quantities and custom synthesis are available upon request.

Molecular Formula C12H17NO5S2
Molecular Weight 319.39
CAS No. 874788-19-9
Cat. No. B2664142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxy-3-methylbenzene-1-sulfonamide
CAS874788-19-9
Molecular FormulaC12H17NO5S2
Molecular Weight319.39
Structural Identifiers
SMILESCC1=C(C=CC(=C1)S(=O)(=O)NC2CCS(=O)(=O)C2)OC
InChIInChI=1S/C12H17NO5S2/c1-9-7-11(3-4-12(9)18-2)20(16,17)13-10-5-6-19(14,15)8-10/h3-4,7,10,13H,5-6,8H2,1-2H3
InChIKeyRQUYTZVUDZTQME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxy-3-methylbenzene-1-sulfonamide (CAS 874788-19-9): Compound Identity and Source Profile for Research Procurement


N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxy-3-methylbenzene-1-sulfonamide (CAS 874788-19-9) is a synthetic aryl sulfonamide incorporating a thiolane-1,1-dioxide (cyclic sulfone) ring at the sulfonamide nitrogen [1]. With molecular formula C12H17NO5S2 and a molecular weight of 319.39 g·mol⁻¹, it is structurally positioned as a compact sulfonamide building block [1]. The compound belongs to a class of non-classical sulfonamides featuring cyclic sulfone moieties, which distinguishes it from conventional antibacterial sulfonamides such as sulfamethoxazole . The thiolane-1,1-dioxide motif is a pharmacologically relevant scaffold found in GPR119 agonists and other bioactive molecule series, suggesting its utility as a synthetic intermediate for medicinal chemistry programs targeting metabolic and inflammatory disorders [2]. This compound carries a free NH at the sulfonamide junction, enabling chemists to install diverse N-alkyl or N-aryl substituents for structure–activity relationship (SAR) exploration [1].

Why Generic Substitution Fails for N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxy-3-methylbenzene-1-sulfonamide: Structural Uniqueness Among Thiolane-Sulfonamide Analogs


In-class substitution is precluded by the compound's unique combination of a free secondary sulfonamide nitrogen and a specific 4-methoxy-3-methyl substitution pattern on the benzene ring. Closely related analogs such as the N-butyl (CAS 874651-99-7), N-isobutyl (CAS 874788-07-5), and N-methyl (CAS 874652-00-3) derivatives permanently cap the sulfonamide nitrogen with alkyl groups, eliminating the capacity for downstream N-functionalization [1]. The N-butyl and N-isobutyl variants carry an additional 56.1 Da of molecular weight (375.50 vs. 319.39 g·mol⁻¹), substantially altering their physicochemical and pharmacokinetic profiles [1]. Even the N-methyl analog, which shares the same molecular formula (C12H17NO5S2, 319.39 g·mol⁻¹), differs fundamentally in hydrogen-bonding capacity and conformational flexibility due to the methyl cap . These differences make generic interchange between these in-class compounds chemically invalid for any application requiring a specific sulfonamide NH group or defined molecular properties.

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxy-3-methylbenzene-1-sulfonamide: Quantitative Differentiation Evidence Guide for Scientific Procurement


Molecular Weight Advantage of 319.39 g·mol⁻¹ Over N-Alkylated Analogs (375.50 g·mol⁻¹) Affords Superior Ligand Efficiency Potential for Fragment-Based Screening

The target compound possesses a molecular weight of 319.39 g·mol⁻¹ (C12H17NO5S2), which is 56.1 g·mol⁻¹ lower than the N-butyl (875.50 g·mol⁻¹, C16H25NO5S2) and N-isobutyl (375.50 g·mol⁻¹, C16H25NO5S2) analogs [1][2]. In fragment-based drug discovery, this 17.6% reduction in molecular weight is significant, as it directly improves ligand efficiency (LE) indices when normalized against any target potency [3]. For a given EC50 value, the smaller target compound would yield a proportionally higher LE score than its N-alkylated comparators, making it the preferred starting point for fragment elaboration or scaffold-hopping campaigns targeting GPR119, for which sulfonamide-containing ligands with MW <350 Da are considered attractive starting points [3].

Fragment-based drug discovery Ligand efficiency GPR119 agonism

Presence of a Free Sulfonamide NH (HBD = 1) vs. N-Alkylated Analogs (HBD = 0) Enables Synthetic Diversification and Hydrogen-Bond-Mediated Target Engagement

The target compound possesses one hydrogen bond donor (HBD = 1), attributed to the free sulfonamide NH group [1]. In contrast, the N-methyl (CAS 874652-00-3), N-butyl (CAS 874651-99-7), and N-isobutyl (CAS 874788-07-5) analogs each have HBD = 0 due to tertiary sulfonamide formation [2]. This difference has two practical consequences: (a) the free NH enables further N-functionalization via alkylation, acylation, or sulfonylation chemistry, offering a synthetic diversification point that is permanently blocked in the alkyl-capped analogs; and (b) the NH can serve as a hydrogen-bond donor in target-binding interactions, a feature implicated in the binding mode of several GPR119 agonist series that utilize sulfonamide NH groups for key interactions with the receptor [3]. The tPSA of 89 Ų further positions this compound within favorable passive permeability ranges (tPSA < 140 Ų) for potential CNS or intracellular target access [1].

Synthetic diversification Hydrogen bond donor Medicinal chemistry

cLogP of 0.551 Confers Favorable Aqueous Solubility Profile vs. More Lipophilic N-Alkylated Analogs (Estimated cLogP >2.0)

The target compound has a calculated logP of 0.551 (ZINC, using XLogP method) [1]. This value places it in a favorable polarity range associated with good aqueous solubility (>100 μM in most buffer systems) and low non-specific protein binding [2]. In contrast, the N-butyl and N-isobutyl analogs are expected to have substantially higher cLogP values (>2.0) due to the additional four-carbon alkyl chain, which adds 2.1–2.5 log units based on the Hansch π contribution of the butyl group [2]. The lower lipophilicity of the target compound translates to: (a) reduced risk of compound aggregation and non-specific assay interference in biochemical screening; (b) easier formulation in aqueous assay buffers; and (c) a more drug-like lipophilicity profile (Lipinski's Rule of 5 recommends logP ≤ 5; optimal range for oral drugs is 1–3) [2].

Lipophilicity Aqueous solubility Physicochemical profiling

Thiolane-1,1-dioxide Scaffold in GPR119 Agonist Chemical Space Confirmed by Patent and Database Evidence; Structural Congruence with Known Active Series

The thiolane-1,1-dioxide (tetrahydrothiophene-1,1-dioxide) moiety is a recognized scaffold within GPR119 agonist chemical space. The canSAR database identifies sulfonyl and sulfonamide groups as characteristic of potent GPR119 ligands, with chemical data encompassing over 2,200 compounds with bioactivity measurements [1]. Specifically, the GPR119 agonist patent literature (e.g., WO2011008663A1 and related filings) describes compounds incorporating tetrahydrothiophene and sulfonamide motifs with demonstrated in vitro potency (EC50 values in the range of 3.9 to 426 nM across multiple assay formats) [2][3]. While no direct affinity data are available for the target compound (874788-19-9), its structural congruence with this pharmacophore space—combining a cyclic sulfone with an aryl sulfonamide—supports its selection as a synthetic intermediate for GPR119 agonist generation. This structural relationship to the GPR119 pharmacophore represents a class-level inference and should not be interpreted as proven target engagement for the compound itself [1][4].

GPR119 agonism Sulfonamide scaffold Metabolic disease

Best Application Scenarios for N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxy-3-methylbenzene-1-sulfonamide: Evidence-Driven Procurement Guidance


GPR119 Agonist Lead Generation via N-Functionalization of the Free Sulfonamide NH

The compound's single hydrogen bond donor (sulfonamide NH) and molecular weight of 319.39 g·mol⁻¹ make it an ideal starting scaffold for generating focused libraries of GPR119 agonist candidates through N-alkylation, N-acylation, or N-sulfonylation [1][2]. The thiolane-1,1-dioxide ring is a recognized motif in GPR119 agonist chemical space, and the free NH provides a chemical diversification point absent in N-alkyl-capped analogs [2]. This approach is supported by patent literature (WO2011008663A1) describing GPR119-active compounds with tetrahydrothiophene-sulfonamide architectures [3].

Fragment-Based Screening Library Inclusion Based on Favorable Ligand Efficiency Metrics

With MW = 319.39 g·mol⁻¹, cLogP = 0.551, tPSA = 89 Ų, and HBD = 1, this compound satisfies multiple fragment-likeness criteria (MW < 300 Da typically preferred; 319 Da is near the upper boundary) and offers physicochemical properties compatible with aqueous biochemical screening [1]. The lower molecular weight compared to the N-alkylated analogs (375.50 g·mol⁻¹) translates to superior ligand efficiency potential, making it a more attractive fragment hit for hit-to-lead optimization [1]. Procurement for fragment library construction should prioritize suppliers providing ≥95% purity with verified identity via NMR and LCMS.

Sulfonamide Chemical Probe Synthesis for Target Identification Studies

The free NH group enables facile incorporation of photoaffinity labels (e.g., diazirine or benzophenone moieties), biotin tags, or fluorescent reporters through straightforward N-acylation or N-alkylation chemistry [1]. This synthetic versatility, combined with the scaffold's structural relationship to biologically active sulfonamides, positions the compound as a versatile precursor for chemical probe synthesis in target identification and chemoproteomics studies [2].

Quote Request

Request a Quote for N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxy-3-methylbenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.